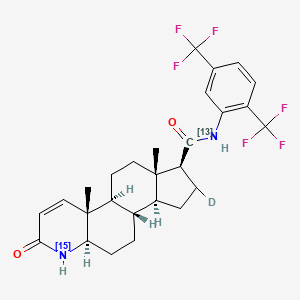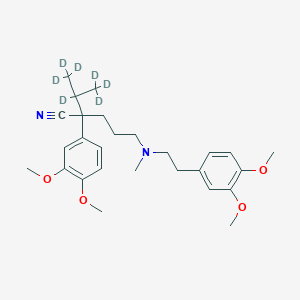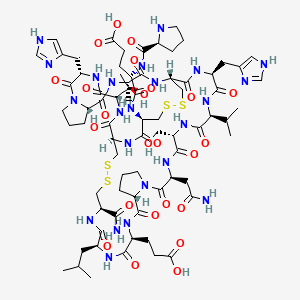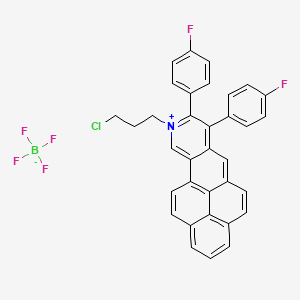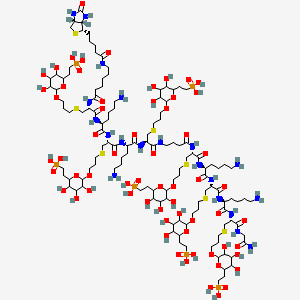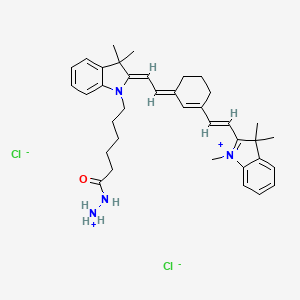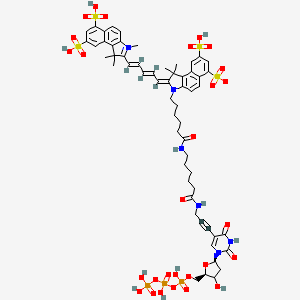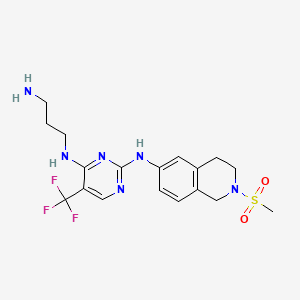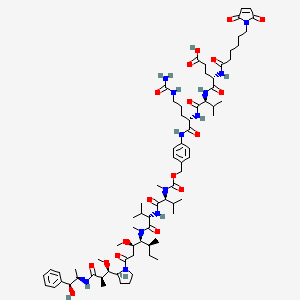
Phytochelatin 2 (PC2) (TFA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phytochelatin 2 (PC2) (TFA) is a phytochelatin, a type of small cysteine-rich peptide that plays a crucial role in heavy metal detoxification in plants. These peptides are not genetically encoded but are enzymatically synthesized by phytochelatin synthases from glutathione. Phytochelatin 2 (PC2) (TFA) can chelate metals, prevent metal toxicity, and maintain metal stability in the internal environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phytochelatin 2 (PC2) (TFA) is synthesized enzymatically by phytochelatin synthase using glutathione as a substrate. The enzyme catalyzes the formation of phytochelatins through a transpeptidation reaction, where a γ-glutamylcysteine unit is transferred from one glutathione molecule to another, forming a peptide bond .
Industrial Production Methods
Industrial production of Phytochelatin 2 (PC2) (TFA) involves the use of recombinant DNA technology to express phytochelatin synthase in microbial hosts such as Escherichia coli. The enzyme is then purified and used to catalyze the synthesis of phytochelatins in vitro. This method allows for the large-scale production of phytochelatins with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Phytochelatin 2 (PC2) (TFA) primarily undergoes chelation reactions with heavy metals. It can form stable complexes with metals such as cadmium, lead, and mercury, thereby reducing their toxicity .
Common Reagents and Conditions
The synthesis of Phytochelatin 2 (PC2) (TFA) involves the use of glutathione and phytochelatin synthase. The reaction is typically carried out in an aqueous buffer at a neutral pH, with the presence of metal ions to induce the enzymatic activity .
Major Products Formed
The major products formed from the reactions involving Phytochelatin 2 (PC2) (TFA) are metal-phytochelatin complexes. These complexes are sequestered in the vacuoles of plant cells, thereby preventing the metals from interfering with cellular processes .
Applications De Recherche Scientifique
Phytochelatin 2 (PC2) (TFA) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study metal chelation and detoxification mechanisms.
Biology: Investigated for its role in plant stress responses and heavy metal tolerance.
Medicine: Explored for potential therapeutic applications in treating heavy metal poisoning.
Industry: Utilized in bioremediation processes to clean up heavy metal-contaminated environments .
Mécanisme D'action
Phytochelatin 2 (PC2) (TFA) exerts its effects by chelating heavy metals through its cysteine residues. The metal-phytochelatin complexes are then transported into the vacuoles, where they are sequestered and detoxified. This process involves the action of phytochelatin synthase, which catalyzes the formation of phytochelatins from glutathione .
Comparaison Avec Des Composés Similaires
Phytochelatin 2 (PC2) (TFA) is part of a family of phytochelatins that vary in the number of γ-glutamylcysteine units. Similar compounds include:
Phytochelatin 3 (PC3): Contains three γ-glutamylcysteine units.
Phytochelatin 4 (PC4): Contains four γ-glutamylcysteine units.
Metallothioneins: Another class of metal-binding peptides that also play a role in metal detoxification
Phytochelatin 2 (PC2) (TFA) is unique in its specific structure and the efficiency with which it chelates metals, making it a valuable tool in both research and practical applications .
Propriétés
Formule moléculaire |
C20H30F3N5O12S2 |
|---|---|
Poids moléculaire |
653.6 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H29N5O10S2.C2HF3O2/c19-8(17(30)31)1-3-12(24)22-11(7-35)16(29)23-9(18(32)33)2-4-13(25)21-10(6-34)15(28)20-5-14(26)27;3-2(4,5)1(6)7/h8-11,34-35H,1-7,19H2,(H,20,28)(H,21,25)(H,22,24)(H,23,29)(H,26,27)(H,30,31)(H,32,33);(H,6,7)/t8-,9-,10-,11-;/m0./s1 |
Clé InChI |
PEQLSEASMYGKKC-WORASRPPSA-N |
SMILES isomérique |
C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


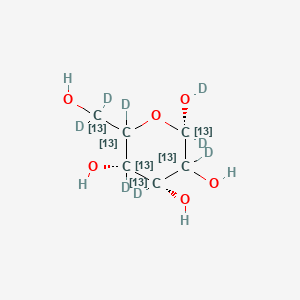
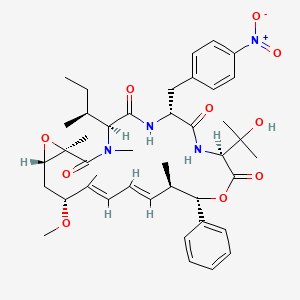
![[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydrothieno[3,2-e]indol-6-yl]-[5-(2-pyrrolidin-1-ylethoxy)-1H-indol-2-yl]methanone](/img/structure/B15138408.png)
